molecular formula C12H16BrN B1449265 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine CAS No. 1894915-42-4

4-(2-Bromophenyl)-3,3-dimethylpyrrolidine

Cat. No. B1449265
M. Wt: 254.17 g/mol
InChI Key: QETXGLAUQCANGO-UHFFFAOYSA-N
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Description

“4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” is likely a brominated derivative of pyrrolidine, a five-membered ring structure with a nitrogen atom . The bromophenyl group attached to the pyrrolidine ring could potentially influence its reactivity and properties .


Synthesis Analysis

While specific synthesis methods for “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” are not available, similar compounds often involve reactions with organometallic reagents or electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” would likely consist of a pyrrolidine ring with a bromophenyl group attached. The exact structure would need to be confirmed by spectroanalytical data .


Chemical Reactions Analysis

The chemical reactions involving “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” would depend on the specific conditions and reagents used. Brominated compounds often participate in various organic reactions, including cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” would depend on its exact molecular structure. Similar compounds often have properties such as a certain molar mass, appearance, and melting point .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and crystal structure of compounds related to 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine have been explored in various studies. For instance, Wangchun Xiang (2009) synthesized a compound with a similar structure and performed an X-ray analysis to determine its conformation and intermolecular interactions, including hydrogen bonds and π-π interactions Wangchun Xiang, 2009. Similarly, studies on enaminones related to this compound have identified specific hydrogen-bonding patterns that contribute to the stabilization of their crystal structures James L. Balderson, M. Fernandes, J. Michael, C. B. Perry, 2007.

Antimicrobial and Anticancer Potential

Research has also delved into the antimicrobial and potential anticancer applications of compounds structurally related to 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine. M. Gad-Elkareem, A. Abdel-fattah, and M. A. Elneairy (2011) synthesized thio-substituted ethyl nicotinate derivatives from a related compound, assessing their antimicrobial activities, which could point towards the broader utility of 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine derivatives in pharmaceutical research M. Gad-Elkareem, A. Abdel-fattah, M. A. Elneairy, 2011.

Photochemical Studies

In photochemistry, the direct photolysis of 4-bromophenol, a compound related to 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine, in aqueous solutions has been investigated to understand the formation of free radicals. This research provides insights into the photochemical behaviors of bromophenyl compounds and their potential environmental impacts E. Lipczynska-Kochany, J. Kochany, 1993.

Crystallography and Molecular Interactions

The detailed crystallographic analysis of compounds similar to 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine reveals complex molecular interactions, such as hydrogen bonding and π interactions, which are crucial for understanding the stability and reactivity of these compounds in various applications S. Nirmala, E. Kamala, L. Sudha, S. Kathiravan, R. Raghunathan, 2009.

Catalysis and Organic Synthesis

Further research includes the development of catalytic systems for regioselective synthesis, where derivatives of 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine could potentially serve as intermediates or catalysts in the synthesis of complex organic molecules, thereby contributing to advancements in synthetic organic chemistry A. Verma, S. Jana, C. Prasad, A. Yadav, Sangit Kumar, 2016.

Safety And Hazards

The safety and hazards associated with “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” would depend on its exact properties. It’s important to handle all chemicals with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for research on “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” could involve exploring its potential applications in various fields, such as medicinal chemistry, catalysis, and materials science .

properties

IUPAC Name

4-(2-bromophenyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-12(2)8-14-7-10(12)9-5-3-4-6-11(9)13/h3-6,10,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETXGLAUQCANGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromophenyl)-3,3-dimethylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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